N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
Description
N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a benzothiazole-derived acetamide compound featuring a 4-fluorophenethyl group and a trifluoromethyl-substituted benzo[d]thiazole core. Key structural elements include:
- Benzo[d]thiazole moiety: A heterocyclic scaffold known for diverse bioactivity .
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
- 4-Fluorophenethyl side chain: May improve blood-brain barrier penetration or receptor binding .
- Acetamide linker: Facilitates hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3OS/c1-26(11-16(27)24-10-9-12-5-7-13(20)8-6-12)18-25-17-14(19(21,22)23)3-2-4-15(17)28-18/h2-8H,9-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLNZIAJITPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=C(C=C1)F)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide, with the CAS number 1396879-36-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its structure-activity relationship (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.4 g/mol. The compound features a complex structure that includes a fluorinated phenethyl group and a trifluoromethyl-substituted benzothiazole moiety, which are critical for its biological interactions.
Anticancer Potential
Research has shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have been reported to inhibit cancer cell growth without exhibiting a biphasic dose-response relationship, which complicates their development as chemotherapeutics .
The anticancer activity is believed to be mediated through the metabolism of the compound by cytochrome P450 enzymes, leading to the formation of reactive species that bind to cellular macromolecules and induce cell death .
Inhibition of Enzymatic Activity
Studies have identified that derivatives of benzothiazole can act as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain and inflammation pathways. The dual inhibition of these targets could provide therapeutic benefits in managing pain and inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the fluorinated benzothiazole structure can significantly influence biological activity. For example, varying the position and type of substituents on the benzothiazole ring alters its potency against different cancer cell lines .
Study 1: Antiproliferative Activity
A study conducted on fluorinated benzothiazoles demonstrated their ability to inhibit cancer cell growth effectively. The compound 5F 203 was noted for its potent activity against sensitive breast and renal cancer cells, correlating with increased expression of CYP1A1 and CYP1B1 enzymes in these cells .
Study 2: Dual Inhibition Effects
Another investigation focused on the dual inhibition potential of compounds similar to this compound on sEH and FAAH. The results indicated significant antinociceptive effects in animal models, suggesting potential applications in pain management therapies .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Analogues with Modified Benzo[d]thiazole Substituents
Key Observations :
Analogues with Triazole or Thiadiazole Linkers
Key Observations :
Multitarget Hybrids and Antitumor Derivatives
Key Observations :
Physicochemical and Spectral Comparisons
- IR/NMR Trends :
- Solubility : Methoxy and ethoxy substituents () improve aqueous solubility but may reduce membrane permeability vs. CF₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
